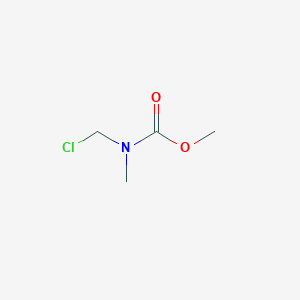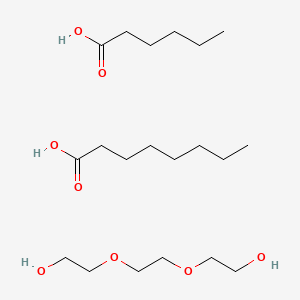
4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene
Descripción general
Descripción
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is a complex organic compound with the molecular formula C30H41F3N4O3 and a molecular weight of 562.67 g/mol . It is also known by the synonym Chromoreactand CR-546 . This compound is notable for its unique structure, which includes a trifluoroacetyl group, a nitro group, and a dioctylamino group attached to an azobenzene core .
Métodos De Preparación
The synthesis of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene typically involves multiple steps, starting with the preparation of the azobenzene core. The azobenzene core is synthesized through a diazotization reaction followed by a coupling reaction with aniline derivatives . The trifluoroacetyl group is then introduced through an acylation reaction using trifluoroacetic anhydride . The nitro group is added via nitration using concentrated nitric acid and sulfuric acid . Finally, the dioctylamino group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps .
Análisis De Reacciones Químicas
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene undergoes various chemical reactions, including:
Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives and substituted azobenzenes .
Aplicaciones Científicas De Investigación
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene involves its ability to undergo specific chemical reactions that result in changes in its electronic structure . These changes can be detected using various analytical techniques, making it useful as a chromoreactand . The molecular targets and pathways involved in its mechanism of action include interactions with specific enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is unique due to its combination of a trifluoroacetyl group, a nitro group, and a dioctylamino group attached to an azobenzene core . Similar compounds include:
4-Dioctylamino-4’-trifluoroacetylazobenzene: Lacks the nitro group.
4-Nitro-4’-trifluoroacetylazobenzene: Lacks the dioctylamino group.
4-Dioctylamino-4’-nitroazobenzene: Lacks the trifluoroacetyl group.
These similar compounds highlight the unique combination of functional groups in 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene, which contributes to its distinct properties and applications .
Propiedades
IUPAC Name |
1-[4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrophenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41F3N4O3/c1-3-5-7-9-11-13-21-36(22-14-12-10-8-6-4-2)26-18-16-25(17-19-26)34-35-27-20-15-24(23-28(27)37(39)40)29(38)30(31,32)33/h15-20,23H,3-14,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAZMIJAVAHTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514460 | |
| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684281-90-1 | |
| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















